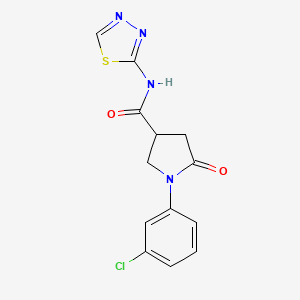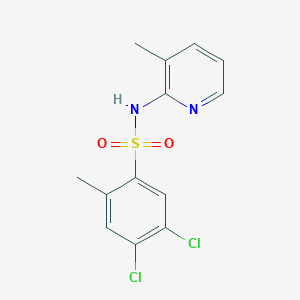
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BRD8899, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are epigenetic readers that play a critical role in regulating gene expression.
Applications De Recherche Scientifique
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been the subject of scientific research due to its potential therapeutic applications. As a BET inhibitor, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has been studied in the context of various diseases, including cancer, autoimmune diseases, and cardiovascular diseases.
Mécanisme D'action
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one inhibits the binding of BET proteins to acetylated histones, which are epigenetic marks that regulate gene expression. By inhibiting the function of BET proteins, 5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one can modulate the expression of genes involved in various cellular processes, including inflammation, cell cycle progression, and apoptosis.
Biochemical and Physiological Effects:
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects by suppressing the expression of pro-inflammatory genes. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its selectivity for BET proteins, which allows for specific modulation of gene expression. However, a limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
Future research on 5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one could focus on its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and cardiovascular diseases. In addition, further studies could investigate the mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound. Finally, efforts could be made to improve the solubility and pharmacokinetic properties of 5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one to facilitate its use in clinical settings.
Propriétés
IUPAC Name |
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxyindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c1-5-18-12-7-6-10(17)8-11(12)16(21,14(18)20)9-13(19)15(2,3)4/h6-8,21H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFGIGJHSHSMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4388432.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4388444.png)
![2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4388451.png)
![methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4388452.png)
![N-butyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4388471.png)
![3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4388484.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4388504.png)

![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4388524.png)
![2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride](/img/structure/B4388526.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B4388532.png)